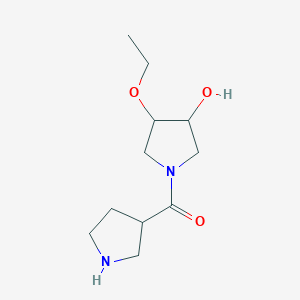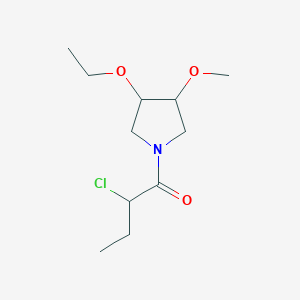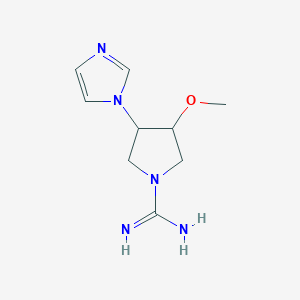![molecular formula C11H26Cl2N2 B1478072 二甲基[2-甲基-2-(哌啶-4-基)丙基]胺二盐酸盐 CAS No. 1803588-70-6](/img/structure/B1478072.png)
二甲基[2-甲基-2-(哌啶-4-基)丙基]胺二盐酸盐
描述
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride is a useful research compound. Its molecular formula is C11H26Cl2N2 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计
哌啶类化合物是药物设计中最重要的人工合成片段之一,在制药工业中发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .
抗癌应用
哌啶衍生物正在以不同的方式被用作抗癌剂 . 例如,一系列N-(哌啶-4-基)苯甲酰胺化合物被合成并研究了其对癌细胞的作用 .
抗病毒应用
哌啶衍生物也具有潜在的抗病毒应用。 它们可用于合成针对病毒感染的药物 .
抗疟疾应用
抗菌和抗真菌应用
哌啶衍生物已显示出抗菌和抗真菌特性,使其在开发新型抗菌和抗真菌剂方面有用 .
降压应用
止痛和抗炎应用
抗精神病应用
作用机制
Target of Action
It is known that piperidine-containing compounds, which this compound is a derivative of, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a variety of biological and pharmacological activities .
生化分析
Biochemical Properties
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives have been shown to interact with enzymes such as cholinesterases, which are involved in the breakdown of acetylcholine . The interaction with cholinesterases can lead to enzyme inhibition, affecting neurotransmission. Additionally, Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride may interact with other proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to affect the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival . By interacting with key components of this pathway, Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride can alter gene expression and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of action of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their functions. For instance, the inhibition of cholinesterases by piperidine derivatives results in increased levels of acetylcholine, enhancing neurotransmission . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, affecting the overall impact of the compound on cells. Long-term exposure to Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride may result in changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Studies have reported threshold effects, where the compound’s impact on biological systems changes significantly at specific dosage levels. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall impact on cellular function and its therapeutic potential. Additionally, the compound may affect metabolic flux and metabolite levels within the cell, altering cellular metabolism.
Transport and Distribution
The transport and distribution of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
N,N,2-trimethyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-11(2,9-13(3)4)10-5-7-12-8-6-10;;/h10,12H,5-9H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKNYBCQAZPZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)C1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)





![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1478004.png)




![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)
